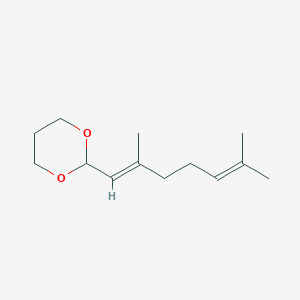
methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate, also known as H-89, is a potent inhibitor of protein kinase A (PKA). It has been widely used in scientific research as a tool to investigate the role of PKA in various physiological processes.
Mécanisme D'action
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in PKA activity. This compound is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. This compound has also been shown to regulate the activity of ion channels, transporters, and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate is its potency and specificity for PKA. It is a highly selective inhibitor of PKA and does not inhibit other kinases at concentrations used in experiments. However, this compound has some limitations for lab experiments. It is a cell-permeable inhibitor and can easily cross cell membranes, which can lead to non-specific effects. Additionally, this compound has a short half-life in cells, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for research on methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate. One area of research is the identification of novel PKA substrates using this compound. Another area of research is the development of more potent and specific PKA inhibitors. Additionally, this compound can be used in combination with other inhibitors to study the role of PKA in complex signaling pathways. Finally, this compound can be used to study the role of PKA in various disease states, including cancer and metabolic disorders.
Conclusion:
In conclusion, this compound is a potent and specific inhibitor of PKA that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has provided valuable insights into the role of PKA in various physiological processes and has the potential to lead to the development of novel therapeutics for diseases associated with PKA dysregulation.
Méthodes De Synthèse
The synthesis of methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate involves several steps. The first step is the preparation of 3,4-dihydroisoquinoline-1(2H)-sulfonic acid. This is followed by the reaction of the sulfonic acid with 4-chlorobenzoic acid to yield 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoic acid. The final step involves the esterification of the benzoic acid with methyl alcohol to produce this compound.
Applications De Recherche Scientifique
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has been extensively used in scientific research to investigate the role of PKA in various physiological processes. PKA is a key regulator of many cellular processes, including metabolism, gene expression, cell proliferation, and differentiation. This compound has been used to study the role of PKA in these processes and to identify novel PKA substrates.
Propriétés
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-17(19)14-6-8-16(9-7-14)23(20,21)18-11-10-13-4-2-3-5-15(13)12-18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMJPSHDTZXERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)


![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)

![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)

![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)
![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)
![2-[benzyl(2,4-dichlorobenzyl)amino]ethanol](/img/structure/B5851378.png)
![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)
